molecular formula C9H6BrClN2S B14018877 5-(3-Bromo-4-chlorophenyl)thiazol-2-amine

5-(3-Bromo-4-chlorophenyl)thiazol-2-amine

Cat. No.: B14018877
M. Wt: 289.58 g/mol
InChI Key: XTYPGPNYAMGJPS-UHFFFAOYSA-N
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Description

5-(3-Bromo-4-chlorophenyl)thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a 3-bromo-4-chlorophenyl group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-4-chlorophenyl)thiazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can have different biological activities and applications .

Scientific Research Applications

5-(3-Bromo-4-chlorophenyl)thiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Bromo-4-chlorophenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit biochemical pathways and enzymes, leading to various biological effects. For example, it may bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately, cell death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(3-Bromo-4-chlorophenyl)thiazol-2-amine include other thiazole derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which can result in unique biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C9H6BrClN2S

Molecular Weight

289.58 g/mol

IUPAC Name

5-(3-bromo-4-chlorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H6BrClN2S/c10-6-3-5(1-2-7(6)11)8-4-13-9(12)14-8/h1-4H,(H2,12,13)

InChI Key

XTYPGPNYAMGJPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(S2)N)Br)Cl

Origin of Product

United States

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